molecular formula C9H11NO5 B12107616 [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid

[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid

Cat. No.: B12107616
M. Wt: 213.19 g/mol
InChI Key: PVDFJQYSHKJAMV-UHFFFAOYSA-N
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Description

[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxymethyl, methoxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Substitution Reactions: The hydroxymethyl and methoxy groups are introduced through substitution reactions using appropriate reagents.

    Oxidation: The oxo group is introduced via oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid: shares similarities with other pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetic acid

InChI

InChI=1S/C9H11NO5/c1-15-8-3-10(4-9(13)14)6(5-11)2-7(8)12/h2-3,11H,4-5H2,1H3,(H,13,14)

InChI Key

PVDFJQYSHKJAMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C(=CC1=O)CO)CC(=O)O

Origin of Product

United States

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